N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis Methods
The synthesis of imidazo[1,2-a]pyrimidines and related compounds involves various regioselective methods. For instance, the reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides affords N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides, which are easily cyclized to give imidazo[1,2-a]pyrimidin-3-ylsulfonamides in the presence of NaOH. This process showcases the regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines, suggesting a potential application in creating derivatives of the chemical compound (Rozentsveig et al., 2014).
Molecular Structure and Activity Relationships
Studies have focused on the design and synthesis of compounds to assess their structure–activity relationships, providing insight into their potential biological activities. For example, the synthesis of novel ALS inhibitors, which include triazolopyrimidinesulfonamide derivatives, suggests the utility of these compounds as herbicides, highlighting a detailed assessment of their activity based on molecular design (Ren et al., 2000).
Potential Biological Activities
The antibacterial and antifungal activities of various heterocyclic compounds having a sulfamido moiety have been explored, indicating the significance of these derivatives in developing new antimicrobial agents. For instance, amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide and its derivatives were evaluated for their antibacterial and antifungal activities, demonstrating the potential of these compounds in medical applications (Nunna et al., 2014).
Advanced Applications
Further research delves into more advanced applications, such as the rational design of pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors for herbicide development. This involves integrating molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory calculations to identify bioactive conformations, demonstrating the compound's role in agricultural science (He et al., 2007).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-10-17(3)20(11-16(15)2)31(29,30)27-19-6-4-18(5-7-19)26-21-12-22(25-13-24-21)28-9-8-23-14-28/h4-14,27H,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTYSECCBBILJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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